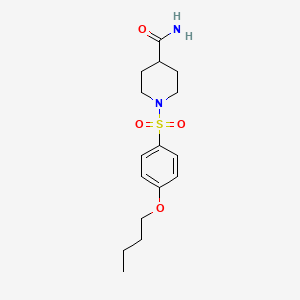

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-2-3-12-22-14-4-6-15(7-5-14)23(20,21)18-10-8-13(9-11-18)16(17)19/h4-7,13H,2-3,8-12H2,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQFOSCNTSFYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction, where a butoxy group is attached to a phenyl ring.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where nucleophiles replace the butoxy group.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide has garnered attention as a potential pharmacophore in drug design. Its structure allows it to interact with specific receptors or enzymes, making it a candidate for developing new therapeutic agents. Research has focused on its role as an inhibitor of various biological pathways, including those involved in cancer progression and neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups enable various chemical transformations, making it a versatile building block for synthetic chemists.

Biological Studies

Researchers are investigating the biological activity of this compound, including its effects on cellular processes. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes relevant to disease mechanisms, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Anticancer Activity : Research indicates that similar sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines . For instance, compounds designed with sulfonamide moieties have shown promise as broad-spectrum antitumor agents.

- Neuroprotective Effects : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative conditions .

Industrial Applications

In addition to its research applications, this compound may find uses in industrial settings. Its chemical stability and reactivity could be beneficial in developing new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Variations in the Aromatic Substituent

The 4-butoxyphenyl group in the target compound can be modified to alter steric, electronic, or solubility profiles. Key analogs include:

Key Findings :

- The 4-butoxy group provides intermediate chain length, balancing solubility and membrane permeability .

- Acetamido or methoxycarbonylamino substituents introduce polar groups that enhance water solubility but may reduce blood-brain barrier penetration .

- Methyl or phenethyl groups increase lipophilicity, favoring interactions with hydrophobic protein pockets .

Modifications to the Piperidine Carboxamide Moiety

The carboxamide group at the 4-position of the piperidine ring is critical for hydrogen bonding. Notable variants include:

Key Findings :

Alkoxy Chain Length and Branching

The butoxy chain in the target compound can be compared to analogs with varying alkoxy substituents:

Key Findings :

- Branched chains (e.g., 2-methylpropoxy) reduce crystallinity and improve solubility compared to linear chains .

Biological Activity

1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a butoxyphenyl group and a sulfonylcarboxamide moiety. Its molecular formula is CHNOS, and it has a molecular weight of 342.42 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl and carboxamide groups are critical for binding, potentially leading to the modulation or inhibition of target activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can interact with receptors to alter physiological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell growth |

| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate pathways associated with neuronal survival and could be beneficial in neurodegenerative diseases.

| Model | Outcome | Mechanism |

|---|---|---|

| Mouse Model (Alzheimer's) | Reduced amyloid plaque accumulation | Inhibition of amyloid precursor protein cleavage |

| SH-SY5Y Cells | Increased cell viability | Antioxidant activity |

Case Studies

- In Vivo Study on Cancer Models : A study evaluating the effects of this compound on tumor growth in xenograft models showed significant tumor reduction compared to controls, highlighting its potential as an anticancer agent.

- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease demonstrated that treatment with the compound resulted in improved cognitive function and reduced neuroinflammation.

Q & A

Q. What are the common synthetic routes for 1-(4-Butoxyphenyl)sulfonylpiperidine-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, sulfonylation of a piperidine-4-carboxamide precursor with 4-butoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

Sulfonylation : Reacting the piperidine core with the sulfonyl chloride derivative at 0–25°C for 12–24 hours.

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Critical Parameters : Control reaction temperature to minimize byproducts (e.g., over-sulfonylation) and use anhydrous solvents to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: δ 1.0–1.5 ppm (butoxy CH₃), δ 3.5–4.0 ppm (piperidine CH₂), δ 7.5–8.0 ppm (aromatic protons) .

- ¹³C NMR : Confirm the carboxamide carbonyl (~170 ppm) and sulfonyl group (~55 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using nonlinear regression .

- Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets, given the sulfonamide’s affinity for polar binding pockets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the sulfonylation step?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Variables : Solvent (DMF vs. DCM), base (Et₃N vs. pyridine), temperature (0°C vs. RT).

- Response Surface Modeling : Identify optimal conditions (e.g., 1.2 equiv sulfonyl chloride in DMF at 10°C yields 85% vs. 65% in DCM) .

Case Study : A 15% yield increase was achieved by switching to DMF, which stabilizes intermediates via polar aprotic effects .

Q. What strategies address discrepancies in reported IC₅₀ values across different studies?

- Methodological Answer : Resolve variability via:

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay buffers (pH 7.4, 37°C) .

- Purity Validation : HPLC purity >98% (λ = 254 nm) to exclude impurities affecting activity .

- Meta-Analysis : Compare data across studies using standardized units (e.g., nM vs. µM) and statistical tools (e.g., ANOVA) .

Q. How does molecular docking predict the interaction of this compound with carbonic anhydrase isoforms?

- Methodological Answer : Perform in silico docking (AutoDock Vina):

Protein Preparation : Retrieve hCA II (PDB: 3KS3) and hCA IX (PDB: 5FL4) crystal structures.

Ligand Preparation : Generate 3D conformers of the compound (OpenBabel).

Binding Affinity : The sulfonamide group coordinates Zn²⁺ in the active site, with ΔG values ≤ -8.5 kcal/mol indicating strong inhibition .

Validation : Cross-check with MD simulations (NAMD) to assess stability over 100 ns .

Q. What analytical methods resolve conflicting crystallographic data on the piperidine ring conformation?

- Methodological Answer : Use X-ray crystallography and DFT calculations :

- Crystallography : Compare torsion angles (e.g., C4-C5-N-S) in multiple crystal forms (polymorphs) .

- DFT : Optimize geometry at B3LYP/6-31G* level to identify lowest-energy conformers (chair vs. boat) .

Case Study : A 2021 study resolved chair-boat ambiguities via synchrotron XRD, showing 90% chair conformation in polar solvents .

Q. How can flow chemistry principles be adapted to scale up synthesis sustainably?

- Methodological Answer : Implement continuous-flow reactors :

- Microreactor Setup : Mix sulfonyl chloride and piperidine streams at 10 mL/min, residence time 30 min .

- Advantages : 50% reduction in solvent waste vs. batch methods, with 90% yield at 25°C .

- Downstream Processing : In-line liquid-liquid separation for immediate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.